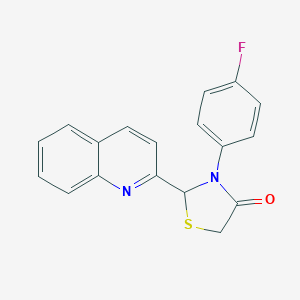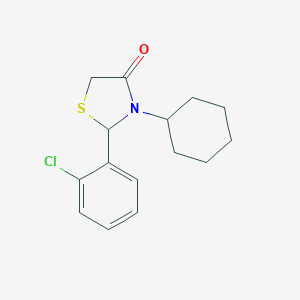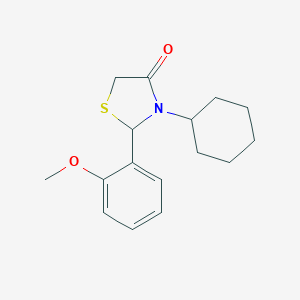![molecular formula C24H25ClN6O B504614 1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504614.png)
1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with a 2-chlorophenyl group, a 4-(4-ethylpiperazin-1-yl)phenyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.
Substitution reactions: Introduction of the 2-chlorophenyl and 4-(4-ethylpiperazin-1-yl)phenyl groups can be carried out using nucleophilic aromatic substitution reactions.
Methylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazolo[3,4-d]pyrimidin-4-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents, catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chlorophenyl)-5-phenylpyrazolo[3,4-d]pyrimidin-4-one: Lacks the 4-(4-ethylpiperazin-1-yl)phenyl and methyl groups.
1-(2-Chlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one: Similar structure but with a methyl group on the piperazine ring instead of ethyl.
Uniqueness
1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 4-(4-ethylpiperazin-1-yl)phenyl group, in particular, may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to similar compounds.
Eigenschaften
Molekularformel |
C24H25ClN6O |
|---|---|
Molekulargewicht |
448.9g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-5-[4-(4-ethylpiperazin-1-yl)phenyl]-6-methylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H25ClN6O/c1-3-28-12-14-29(15-13-28)18-8-10-19(11-9-18)30-17(2)27-23-20(24(30)32)16-26-31(23)22-7-5-4-6-21(22)25/h4-11,16H,3,12-15H2,1-2H3 |
InChI-Schlüssel |
GLPGZIANWMCPGK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=CC=C5Cl)C |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=CC=C5Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


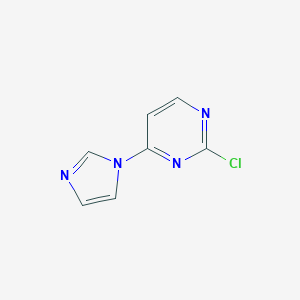
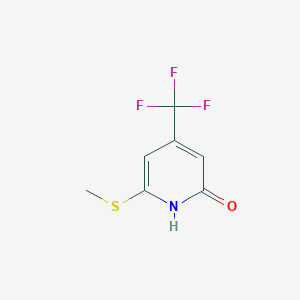
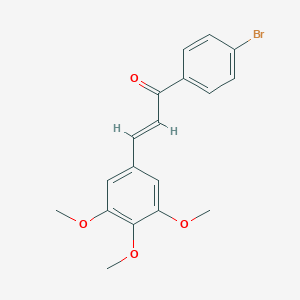
![2-(2-Thienyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B504540.png)

![2-[4-(Benzyloxy)phenyl]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B504544.png)
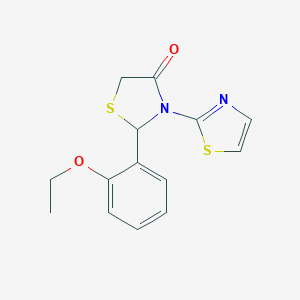
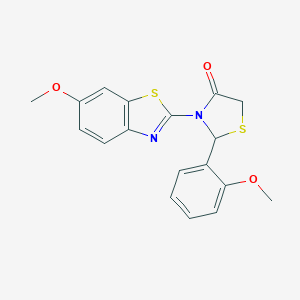
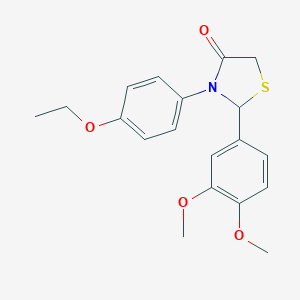
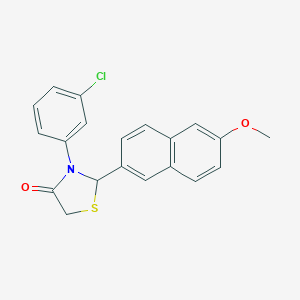
![2-[4-(Benzyloxy)phenyl]-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B504551.png)
